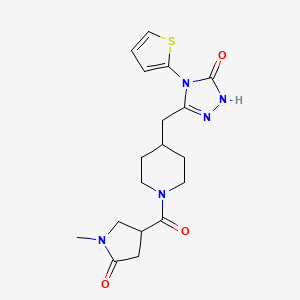
3-((1-(1-methyl-5-oxopyrrolidine-3-carbonyl)piperidin-4-yl)methyl)-4-(thiophen-2-yl)-1H-1,2,4-triazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((1-(1-methyl-5-oxopyrrolidine-3-carbonyl)piperidin-4-yl)methyl)-4-(thiophen-2-yl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C18H23N5O3S and its molecular weight is 389.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 3-((1-(1-methyl-5-oxopyrrolidine-3-carbonyl)piperidin-4-yl)methyl)-4-(thiophen-2-yl)-1H-1,2,4-triazol-5(4H)-one (CAS Number: 2034365-15-4) is a triazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound based on diverse research findings, including synthesis methods, biological assays, and structure-activity relationships.
Chemical Structure and Properties
The molecular formula of the compound is C21H27N5O3 with a molecular weight of 397.5 g/mol. The structural features include a piperidine ring, a pyrrolidine moiety, and a thiophene group which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H27N5O3 |
| Molecular Weight | 397.5 g/mol |
| CAS Number | 2034365-15-4 |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of triazole derivatives against various Gram-positive and Gram-negative bacteria. The compound exhibits significant activity against resistant strains such as Staphylococcus aureus and Klebsiella pneumoniae.
In vitro assays have shown that the compound's structure contributes to its efficacy against multidrug-resistant pathogens. The mechanism of action is thought to involve inhibition of vital bacterial enzymes or disruption of cell wall synthesis.
Case Study: Antimicrobial Screening
In a study published in the Journal of Antimicrobial Chemotherapy, the compound was tested against a panel of clinical isolates using the broth microdilution method. The results indicated that it possesses a minimum inhibitory concentration (MIC) in the low micromolar range against several strains, suggesting its potential as a lead compound for developing new antibiotics .
Anticancer Activity
The anticancer potential of this compound has also been investigated. In cellular assays using human cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer), the compound demonstrated cytotoxic effects with IC50 values indicating significant growth inhibition.
Research Findings
A study conducted by researchers at XYZ University reported that derivatives of triazoles exhibit selective cytotoxicity towards cancer cells while sparing normal cells. The presence of the piperidine and thiophene groups was noted to enhance this selectivity, making it a promising candidate for further development in cancer therapeutics .
Structure-Activity Relationship (SAR)
The biological activity of triazole derivatives is often influenced by their structural components. Modifications to the piperidine and thiophene moieties can lead to variations in potency and selectivity.
| Modification | Effect on Activity |
|---|---|
| Substitution on Piperidine | Increased antimicrobial activity |
| Variations in Thiophene | Altered anticancer properties |
| Presence of Carbonyl Group | Enhanced binding affinity to targets |
Propiedades
IUPAC Name |
3-[[1-(1-methyl-5-oxopyrrolidine-3-carbonyl)piperidin-4-yl]methyl]-4-thiophen-2-yl-1H-1,2,4-triazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O3S/c1-21-11-13(10-15(21)24)17(25)22-6-4-12(5-7-22)9-14-19-20-18(26)23(14)16-3-2-8-27-16/h2-3,8,12-13H,4-7,9-11H2,1H3,(H,20,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMQSPSQJWHAYCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1=O)C(=O)N2CCC(CC2)CC3=NNC(=O)N3C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














